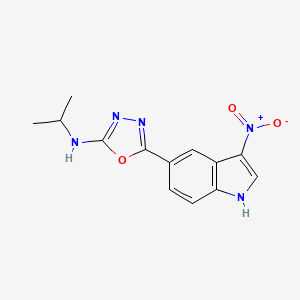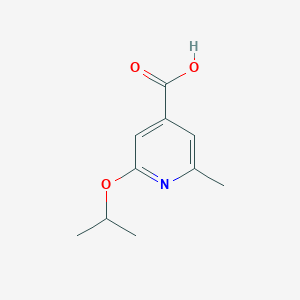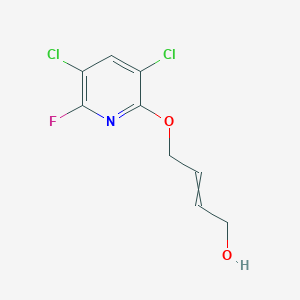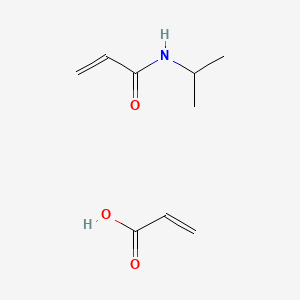
N-propan-2-ylprop-2-enamide;prop-2-enoic acid
Vue d'ensemble
Description
N-propan-2-ylprop-2-enamide; prop-2-enoic acid is a compound with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-ylprop-2-enamide; prop-2-enoic acid typically involves the reaction of prop-2-enoic acid with propan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of N-propan-2-ylprop-2-enamide; prop-2-enoic acid is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-propan-2-ylprop-2-enamide; prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-propan-2-ylprop-2-enamide; prop-2-enoic acid can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-propan-2-ylprop-2-enamide; prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: It is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical research.
Medicine: It is investigated for its potential therapeutic properties. Studies have shown that it may have anti-inflammatory and analgesic effects, making it a candidate for drug development.
Industry: It is used in the production of polymers and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N-propan-2-ylprop-2-enamide; prop-2-enoic acid involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, leading to changes in their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(propan-2-yl)prop-2-enamide
- N-benzyl-N-(propan-2-yl)prop-2-enamide
Uniqueness
N-propan-2-ylprop-2-enamide; prop-2-enoic acid is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biological molecules sets it apart from similar compounds, making it valuable in both research and industrial settings.
Propriétés
Numéro CAS |
79042-19-6 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
N-propan-2-ylprop-2-enamide;prop-2-enoic acid |
InChI |
InChI=1S/C6H11NO.C3H4O2/c1-4-6(8)7-5(2)3;1-2-3(4)5/h4-5H,1H2,2-3H3,(H,7,8);2H,1H2,(H,4,5) |
Clé InChI |
KDOBOUDNGLERSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C=C.C=CC(=O)O |
Numéros CAS associés |
79042-19-6 797783-39-2 149614-49-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B8630257.png)
![N-cyclohexyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8630264.png)


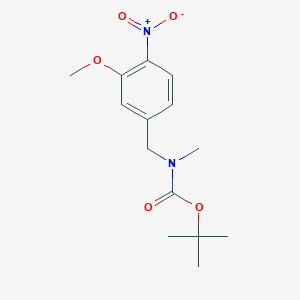
![4-(3-Chloro-4-fluorophenyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B8630283.png)
![2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one](/img/structure/B8630301.png)
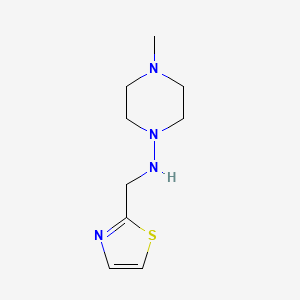
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol](/img/structure/B8630323.png)
